Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate
Overview
Description
Scientific Research Applications
Metabolic Pathway Investigation
The study of the in vitro metabolism of novel compounds, such as dipeptidyl peptidase-4 inhibitors, involves investigating their metabolic pathways using hepatic microsomal systems. In one study, a compound structurally related to tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate underwent various metabolic reactions, including hydroxylation and carbonyl reduction, leading to the formation of several metabolites. One metabolite, in particular, underwent C-demethylation, a process facilitated by nonenzymatic decarboxylation, highlighting the compound's metabolic versatility and the role of structural moieties in its metabolic fate (H. Yoo et al., 2008).
Synthetic Methodology Development
Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its role in the synthesis of omisertinib (AZD9291), a potent medication, has been documented. Researchers have developed rapid synthetic methods for such intermediates, demonstrating their pivotal role in drug development and highlighting the importance of efficient synthetic routes for complex molecules (Bingbing Zhao et al., 2017).
Material Science Applications
In material science, derivatives of tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate have been used to synthesize new polyamides with specific properties. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various applications, demonstrating the compound's versatility beyond pharmaceuticals (S. Hsiao et al., 2000).
Fluorination Agent Development
The development of novel fluorinating agents highlights another application area. Tert-butyl derivatives, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown superior utility as deoxofluorinating agents due to their high thermal stability and resistance to aqueous hydrolysis. These agents facilitate various fluorination reactions, contributing to the synthesis of fluorinated analogs, which are crucial in drug discovery due to the unique properties imparted by fluorine atoms (T. Umemoto et al., 2010).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-4-5-12(13,9-14)6-8-15/h4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCZJFHVWKUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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